molecular formula C24H34O7S B12744411 methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate CAS No. 114967-90-7

methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate

Cat. No.: B12744411
CAS No.: 114967-90-7
M. Wt: 466.6 g/mol
InChI Key: WJKDLBXZAGCOBZ-YRJVEAEESA-N
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Description

Methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate is a complex organic compound with a unique structure. This compound belongs to the class of steroids and is characterized by its multiple hydroxyl groups, ketone functionalities, and a sulfinylacetate moiety. It has significant applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate involves multiple steps. The starting material is typically a steroidal precursor, which undergoes a series of reactions including hydroxylation, oxidation, and sulfinylation. The reaction conditions often involve the use of strong oxidizing agents, such as potassium permanganate or chromium trioxide, and specific catalysts to facilitate the sulfinylation process.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The ketone functionalities can be reduced to hydroxyl groups.

    Substitution: The sulfinylacetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the ketone functionalities can produce secondary alcohols.

Scientific Research Applications

Methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including hormonal disorders and inflammatory conditions.

    Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating gene expression and influencing cellular functions. It may also interact with enzymes involved in metabolic pathways, altering their activity and leading to various physiological effects.

Comparison with Similar Compounds

Methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate can be compared with other similar steroidal compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

Properties

CAS No.

114967-90-7

Molecular Formula

C24H34O7S

Molecular Weight

466.6 g/mol

IUPAC Name

methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate

InChI

InChI=1S/C24H34O7S/c1-22-8-6-15(25)10-14(22)4-5-16-17-7-9-24(29,23(17,2)11-18(26)21(16)22)19(27)12-32(30)13-20(28)31-3/h10,16-18,21,26,29H,4-9,11-13H2,1-3H3/t16?,17?,18?,21?,22-,23-,24-,32?/m0/s1

InChI Key

WJKDLBXZAGCOBZ-YRJVEAEESA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)CS(=O)CC(=O)OC)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CS(=O)CC(=O)OC)O)C)O

Origin of Product

United States

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